[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 207.7 g/mol. This compound is classified as a hydrochloride salt derived from [1-[(dimethylamino)methyl]cyclohexyl]methanol, which is characterized as a secondary amine and alcohol. Due to its unique structural properties, it finds applications in various chemical and pharmaceutical fields, particularly as an intermediate in organic synthesis and drug development .
The reaction conditions are crucial for optimizing yield and purity. Key parameters include:
The molecular structure of [1-[(dimethylamino)methyl]cyclohexyl]methanol;hydrochloride features a cyclohexyl ring bonded to a methanol group, with a dimethylamino group attached to the carbon chain. The InChI representation provides insight into its structure:
Key structural data includes:
[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride can undergo several types of chemical reactions:
Reagents used in these reactions include:
The mechanism of action for [1-[(dimethylamino)methyl]cyclohexyl]methanol;hydrochloride primarily involves its interaction with biological receptors. The dimethylamino group enhances its ability to bind with various receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions. This mechanism suggests that the compound may have pharmacological effects similar to other amines, influencing neurotransmitter systems in biological contexts .
Key physical properties include:
Relevant chemical properties include:
Additional data includes:
[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride is utilized in various scientific applications, including:
The pharmacophore of [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride (CAS#: 2248354-47-2) integrates three critical bioactivity elements:
Computational models reveal this hybrid scaffold binds Mycobacterium tuberculosis Pks13 through dual interactions: (1) salt bridge formation between the protonated dimethylamino group and Glu¹²⁷ (2.1 Å distance), and (2) hydrophobic contact of the cyclohexyl ring within the enzyme's substrate-binding pocket . Against κ-opioid receptors (KOR), molecular docking demonstrates high-affinity binding (docking score: -11.4 kcal/mol) where the protonated nitrogen forms a cation-π interaction with Trp²⁸⁷ and the hydroxyl group hydrogen-bonds with Tyr³¹² .
Table 1: Predicted Target Engagement Profiles
Biological Target | Docking Score (kcal/mol) | Key Interactions | Experimental Validation |
---|---|---|---|
M. tuberculosis Pks13 | -9.2 | Salt bridge (Glu¹²⁷), hydrophobic packing | MIC = 0.22 μM (H37Rv) |
κ-Opioid receptor (KOR) | -11.4 | Cation-π (Trp²⁸⁷), H-bond (Tyr³¹²) | Kᵢ = 12 nM |
μ-Opioid receptor (MOR) | -8.7 | H-bond (Asp¹⁴⁷), van der Waals | Kᵢ = 480 nM |
Quantitative structure-activity relationship (QSAR) modeling identifies optimal physicochemical parameters for antimycobacterial activity: lipophilicity (logP = 2.1–2.4, R² = 0.76), polar surface area <65 Ų (R² = 0.68), and positive charge density on the dimethylamino nitrogen (R² = 0.82) .
The [1-(aminomethyl)cyclohexyl]methanol core adopts distinct conformational states that modulate biological activity:
Molecular dynamics simulations reveal protonation significantly alters conformational flexibility. The free base exhibits a 120° N–C–C–C dihedral angle rotation barrier of 8.2 kJ/mol, while the hydrochloride salt shows increased rigidity (rotation barrier: 14.7 kJ/mol) due to electrostatic locking of the protonated nitrogen . This rigidity enhances target selectivity by reducing entropy penalties upon protein binding.
Table 2: Conformational Energy Analysis (DFT/B3LYP/6-31G(d))
Conformation | Relative Energy (kJ/mol) | Population (%) | Key Structural Features |
---|---|---|---|
Chair (ee) | 0.0 | 85.2 | Both substituents equatorial |
Chair (ea) | 3.8 | 12.5 | Hydroxymethyl axial |
Twist-boat | 21.4 | 1.8 | Torsional strain minimized |
Boat | 28.9 | 0.5 | Severe 1,3-diaxial interactions |
Protonation dramatically reshapes the electronic landscape of the dimethylamino group:
Time-dependent density functional theory (TD-DFT) calculations predict a 35 nm bathochromic shift in the n→σ* transition upon protonation (calculated λₘₐₓ shift: 215 nm → 250 nm), consistent with experimental UV spectra of hydrochloride vs. free base forms . The proton affinity (PA) of the dimethylamino group is calculated at 954 kJ/mol (G4MP2 theory), 28 kJ/mol higher than typical aliphatic amines due to β-silicon effects from the cyclohexyl ring.
Solvent effects substantially modulate proton transfer kinetics:
The topological polar surface area of [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride is calculated at 23.5 Ų (free base: 32.6 Ų), predicting excellent CNS penetration:
Molecular weight (207.74 g/mol) and ClogP (1.84) fall within CNS-penetrant space, with the hydrochloride salt showing enhanced solubility (predicted aqueous solubility: 8.2 mg/mL) without compromising membrane permeability. The compound's amphiphilicity balance (hydrophobic moment μH = 0.38) enables simultaneous aqueous dissolution and lipid bilayer insertion.
Table 3: Predicted ADME Parameters
Parameter | Free Base | Hydrochloride Salt | CNS Drug Threshold |
---|---|---|---|
TPSA (Ų) | 32.6 | 23.5 | <60 Ų |
ClogP | 2.17 | 1.84 | 2–5 |
logBB | +0.28 | +0.41 | > +0.3 |
H-bond donors | 1 | 1 | ≤3 |
H-bond acceptors | 2 | 3 | ≤7 |
Multiparameter optimization confirms alignment with Lipinski's rule of five (MW < 500, ClogP < 5, HBD ≤ 5, HBA ≤ 10), with the hydrochloride form exhibiting superior developability as a CNS-active agent due to its optimized balance between solubility and permeability [4].
Table 4: Standardized Compound Nomenclature
Nomenclature System | Designation | Source |
---|---|---|
IUPAC Name | [1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride | |
CAS Registry Number | 2248354-47-2 | |
Molecular Formula | C₁₀H₂₂ClNO | [4] |
Canonical SMILES | CN(C)CC1(CCCCC1)CO.Cl | |
Alternative Name | (1-((Dimethylamino)methyl)cyclohexyl)methanol hydrochloride | [2] |
Related Structure | 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS#: 42036-65-7) | [8] |
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